Azido-PEG(4)-Val-Cit-PAB-PNP

Description

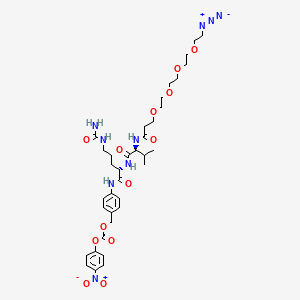

The exact mass of the compound this compound is 817.36063272 g/mol and the complexity rating of the compound is 1300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N9O13/c1-25(2)32(43-31(46)13-16-53-18-20-55-22-23-56-21-19-54-17-15-40-44-38)34(48)42-30(4-3-14-39-35(37)49)33(47)41-27-7-5-26(6-8-27)24-57-36(50)58-29-11-9-28(10-12-29)45(51)52/h5-12,25,30,32H,3-4,13-24H2,1-2H3,(H,41,47)(H,42,48)(H,43,46)(H3,37,39,49)/t30-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHAPNROVDNMD-CDZUIXILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N9O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG(4)-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG(4)-Val-Cit-PAB-PNP is a sophisticated and highly utilized cleavable linker in the field of antibody-drug conjugates (ADCs). Its modular design allows for the stable conjugation of potent cytotoxic payloads to monoclonal antibodies, ensuring selective delivery to target cells and controlled release of the therapeutic agent. This guide provides a comprehensive overview of its structure, mechanism of action, and application in research and drug development.

Core Components and Their Functions

This compound is a heterobifunctional linker comprised of several key moieties, each with a distinct role in the overall function of the ADC.

-

Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It readily and specifically reacts with alkyne-containing molecules, such as those modified with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific attachment of the linker-payload complex to a modified antibody without the need for a cytotoxic copper catalyst.[1]

-

Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-PEG unit is a hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.[2] The PEG spacer can also help to minimize aggregation of the ADC, which can be a challenge with hydrophobic payloads.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in tumor cells.[3][4][] The Val-Cit linker is designed to be stable in the systemic circulation but is efficiently cleaved upon internalization of the ADC into the target cell's lysosomes, triggering the release of the cytotoxic payload.[4][]

-

p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction.[1] This "self-immolative" cascade ensures the "traceless" release of the payload in its active form.[6][7][8][9]

-

p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to amine-containing payloads.[2] The reaction between the PNP-activated carbonate and an amine on the drug molecule forms a stable carbamate (B1207046) linkage.

Physicochemical and Technical Data

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₁N₉O₁₃ | [10][11] |

| Molecular Weight | 817.85 g/mol | [11] |

| Purity | Typically >95% or >96% | [10][12] |

| Appearance | Solid | [11] |

| Solubility | Soluble in DMSO, DMF, DCM | [2][13] |

| Storage Conditions | -20°C for short-term, -80°C for long-term |

Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted drug delivery and release.

-

Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell, primarily through receptor-mediated endocytosis.[14][15]

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.[14]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[3][4][]

-

Self-Immolation and Payload Release: Cleavage of the Val-Cit bond initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[1]

-

Induction of Cell Death: The released payload exerts its cytotoxic effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[]

Detailed Experimental Protocols

Cathepsin B-Mediated Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.

Materials:

-

ADC construct with this compound linker

-

Human Cathepsin B, activated

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a solution of the ADC in the assay buffer.

-

Initiate the reaction by adding activated Cathepsin B to the ADC solution. A typical final concentration is in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold quenching solution.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the released payload.

In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma to predict its in vivo behavior.

Materials:

-

ADC construct

-

Human, rat, and mouse plasma (e.g., K2-EDTA as anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS/MS or ELISA-based methods for quantification

Procedure:

-

Pre-warm the plasma and a solution of the ADC in PBS to 37°C.

-

Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).

-

Incubate the samples at 37°C.

-

At specified time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots.

-

Immediately freeze the aliquots at -80°C to stop any degradation.

-

Quantify the amount of intact ADC and/or released payload at each time point using a validated analytical method. For instance, an affinity capture LC-MS/MS method can be used to measure the drug-to-antibody ratio (DAR) over time.

Note on Species-Specific Stability: The Val-Cit linker has demonstrated good stability in human plasma. However, it is known to be susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c.[17][18][19] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models. For studies in mice, alternative linkers such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide have been developed to enhance stability.[3][18][20]

Conclusion

This compound is a versatile and effective linker that has become a cornerstone in the development of antibody-drug conjugates. Its well-defined components and predictable mechanism of action allow for the creation of ADCs with a favorable therapeutic window. A thorough understanding of its chemistry, along with rigorous in vitro and in vivo evaluation, is crucial for the successful development of novel and effective cancer therapies. The provided protocols offer a foundation for researchers to assess the critical attributes of ADCs utilizing this advanced linker technology.

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 8. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Glutamic acid–valine–citrulline linkers - Creative Biolabs [creative-biolabs.com]

- 14. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. communities.springernature.com [communities.springernature.com]

- 20. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]

An In-depth Technical Guide to Azido-PEG(4)-Val-Cit-PAB-PNP: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Azido-PEG(4)-Val-Cit-PAB-PNP linker, a critical component in the development of advanced targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Structure and Functional Components

This compound is a multi-functional molecule designed for the precise and controlled delivery of therapeutic payloads. Its structure is a sophisticated assembly of several key components, each with a distinct role in the linker's overall function.

The core components are:

-

Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry."[1][2] It allows for the efficient and specific conjugation of the linker to molecules containing a terminal alkyne or a strained cycloalkyne (e.g., DBCO or BCN) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[2][3]

-

Polyethylene Glycol (PEG) Spacer (PEG(4)): The tetra-ethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the linker and the resulting conjugate.[4][5] PEGylation is known to enhance aqueous solubility, reduce aggregation, and can improve the pharmacokinetic profile of the ADC by increasing its circulation half-life.[6][7]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for the lysosomal protease, Cathepsin B.[][] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker selectively cleavable in the target tissue.[][10] This enzymatic cleavage is the primary mechanism for intracellular payload release.[11]

-

p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer.[11][12] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the attached payload in its unmodified, active form.[11]

-

p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to a payload molecule, typically through a nucleophilic attack from an amine or hydroxyl group on the drug.[13]

The logical relationship between these components is illustrated in the diagram below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₅₁N₉O₁₃ | [1] |

| Molecular Weight | 817.9 g/mol | [1] |

| CAS Number | 1869126-60-2 | [1][14] |

| Purity | Typically >95% | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO and other organic solvents. The PEG moiety enhances aqueous solubility. | [2][15] |

| Storage | Recommended to be stored at -20°C for long-term stability. | [2] |

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a series of well-orchestrated events, beginning with binding to the target cell and culminating in the intracellular release of the cytotoxic payload.

The process is as follows:

-

Target Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[16][17] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[17][18]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[18] The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in proteases, including Cathepsin B.[11]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[][10]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit moiety initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[11]

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[19]

The signaling pathway for ADC internalization and payload release is visualized below.

Experimental Protocols

Cathepsin B Cleavage Assay

This assay is crucial for verifying the selective cleavage of the Val-Cit linker by its target enzyme. A fluorogenic substrate or the ADC itself can be used.

Objective: To determine the rate and extent of linker cleavage by Cathepsin B.

Materials:

-

This compound conjugated to a fluorescent reporter or the final ADC construct.

-

Recombinant human Cathepsin B.

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

-

96-well black microplate.

-

Fluorescence plate reader.

Protocol (Endpoint Assay):

-

Prepare a stock solution of the test article (e.g., 10 mM in DMSO).

-

Dilute the test article to the desired final concentration (e.g., 10 µM) in the assay buffer.

-

Prepare a working solution of Cathepsin B in the assay buffer (e.g., 100 nM).

-

In the microplate, add 50 µL of the test article solution to each well.

-

Initiate the reaction by adding 50 µL of the Cathepsin B solution to the wells. For control wells, add 50 µL of assay buffer without the enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, and 24 hours).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter fluorophore.

-

Calculate the percentage of cleavage by comparing the fluorescence of the enzyme-treated wells to a fully cleaved control.

Protocol (Kinetic Assay):

-

Follow steps 1-4 of the endpoint assay.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence at regular intervals (e.g., every 5 minutes) for an extended period (e.g., 1-2 hours).

-

Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.

-

Kinetic parameters (Km and kcat) can be determined by measuring V₀ at various substrate concentrations.[10]

The general workflow for a Cathepsin B cleavage assay is depicted below.

References

- 1. precisepeg.com [precisepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labinsights.nl [labinsights.nl]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 13. Azido-PEG3-Val-Cit-PAB-PNP, ADC linker, 2055047-18-0 | BroadPharm [broadpharm.com]

- 14. purepeg.com [purepeg.com]

- 15. medkoo.com [medkoo.com]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. aacrjournals.org [aacrjournals.org]

The Role of PEGylation in Enhancing Antibody-Drug Conjugate (ADC) Linker Stability: A Technical Guide

The strategic design of the linker component in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity.[1] An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicities.[1][2] Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the payload.[3] Many potent cytotoxic payloads are inherently hydrophobic, which can lead to significant challenges, including ADC aggregation, accelerated plasma clearance, and suboptimal in vivo activity, particularly at higher drug-to-antibody ratios (DARs).[4][5][6]

Polyethylene glycol (PEG) has emerged as a crucial component in modern linker design to overcome these challenges.[7][] The incorporation of PEG chains, a process known as PEGylation, enhances the hydrophilicity of the ADC, thereby improving its overall physicochemical and pharmacological properties.[9][] This guide provides a comprehensive overview of the role of PEGylation in ADC linker stability, targeting researchers, scientists, and drug development professionals.

Physicochemical Impact of PEGylation on ADC Stability

The primary advantage of integrating PEG spacers into an ADC linker is the mitigation of the payload's hydrophobicity.[11] This leads to a cascade of beneficial effects on the conjugate's stability and characteristics.

Improved Solubility and Reduced Aggregation

Hydrophobic payloads increase the propensity of ADCs to aggregate, which can lead to immunogenicity and accelerated clearance from circulation.[4][12] PEGylation addresses this by forming a "hydration shell" around the conjugate.[13][14] This hydrophilic shield masks the payload's hydrophobicity, improving the ADC's solubility and physical stability.[13][15] Studies have shown that ADCs with novel hydrophilic linkers remain stable at concentrations as high as 100 mg/mL and after multiple freeze-thaw cycles, with aggregation levels often below 2%.[5][16]

Enabling Higher Drug-to-Antibody Ratios (DAR)

The DAR is a critical attribute of an ADC, but increasing the number of hydrophobic payloads per antibody can exacerbate aggregation and clearance issues.[5] Clinical data indicate that ADCs with high DARs (e.g., >6) are often cleared too quickly.[13][17] PEGylated linkers enable the development of ADCs with higher DARs (e.g., DAR 8) by effectively solubilizing the hydrophobic drugs.[13][16] This allows for a greater therapeutic payload to be delivered to the target cell per binding event, potentially enhancing potency without compromising the ADC's stability and pharmacokinetic profile.[5][11]

The Influence of PEGylation on Pharmacokinetics and Linker Stability

By improving the physicochemical properties of ADCs, PEGylation significantly enhances their in vivo stability and pharmacokinetic (PK) profile.[7][9]

Prolonged Circulation and Slower Clearance

A key advantage of PEGylation is the significant improvement in ADC pharmacokinetics.[11] The hydration shell increases the ADC's hydrodynamic size, which reduces its rate of clearance by the kidneys.[11][14] This results in a longer circulation half-life and slower plasma clearance, leading to increased overall drug exposure (Area Under the Curve, or AUC) at the tumor site.[11][13]

A clear relationship has been demonstrated between the length of the PEG chain and the ADC's pharmacokinetic profile. As the PEG chain length increases, clearance slows, and exposure increases. This effect often plateaus, with studies indicating a threshold length of approximately 8 PEG units, beyond which further increases have a minimal impact on clearance.[5][11]

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetic Parameters

This table summarizes data from a study evaluating homogeneous DAR 8 ADCs constructed with a non-binding IgG and glucuronide-MMAE linkers of varying PEG chain lengths. The ADCs were administered to Sprague-Dawley rats at a single 3 mg/kg intravenous dose.

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

(Data sourced from BenchChem and Molecular Cancer Therapeutics)[5][11]

Enhanced In Vivo Stability

The term "linker stability" in the context of ADCs refers to the covalent integrity of the entire conjugate in circulation. An unstable linker leads to premature deconjugation of the payload, resulting in systemic toxicity and reduced efficacy.[1][2] While PEGylation does not alter the chemical mechanism of linker cleavage (e.g., enzymatic or pH-mediated), it enhances the overall stability of the ADC molecule in the bloodstream. By reducing non-specific interactions and preventing aggregation, PEGylation ensures that the ADC remains intact until it reaches its target, thereby improving the functional stability of the linker in vivo.[][14]

Caption: Structure of a PEGylated Antibody-Drug Conjugate.

Linker Architectures and Configurations

The positioning and configuration of the PEG unit within the linker can be tuned to optimize ADC stability and performance.[7]

-

Linear PEG Spacers: The most common configuration, where a linear PEG chain is inserted between the antibody conjugation site and the payload.[7]

-

Branched/Pendant PEG Spacers: Some designs incorporate PEG moieties as side chains on the linker.[5][7] Studies have shown that amide-coupled ADCs with two pendant 12-unit PEG chains can outperform those with a conventional linear 24-unit PEG oligomer, exhibiting slower clearance rates that parallel a reduced tendency for aggregation.[7]

The choice between cleavable and non-cleavable linkers remains a key design consideration, and PEGylation can be applied to both.[18]

-

Cleavable Linkers: These are designed to release the payload in response to specific conditions in the tumor microenvironment or within the cell (e.g., protease-sensitive, pH-sensitive).[3] PEGylation enhances the stability of the overall ADC in circulation, ensuring the cleavable linker remains intact until it reaches the target.[]

-

Non-Cleavable Linkers: These rely on the complete lysosomal degradation of the antibody to release the payload.[3] PEGylation in this context still provides the crucial benefits of improved solubility and pharmacokinetics.[]

Caption: Logical flow of how PEGylation improves ADC properties.

Experimental Protocols for Stability Assessment

Evaluating the stability of a PEGylated ADC is a critical, multi-step process involving a suite of analytical techniques.

In Vitro Plasma Stability Assay

-

Objective: To determine the rate of drug deconjugation and assess the stability of the ADC in plasma from various species (e.g., mouse, rat, human).[1]

-

Methodology:

-

Analytical Techniques:

-

Total Antibody Quantification: Typically performed using an enzyme-linked immunosorbent assay (ELISA). The capture reagent can be the target antigen or an anti-human mAb.[20][21]

-

Intact ADC Quantification: Can be measured using ELISA where the capture antibody binds the mAb and the detection antibody is specific to the drug payload.[21] Affinity capture liquid chromatography-mass spectrometry (LC-MS) is also used.[20]

-

Free Payload Quantification: Requires a highly sensitive method like LC-MS/MS to measure the low concentrations of released drug.[22]

-

Caption: Experimental workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic and Stability Studies

-

Objective: To understand the ADC's absorption, distribution, metabolism, and excretion (ADME) characteristics and to monitor its stability and drug release profile in a living system.[23][24]

-

Methodology:

-

Administer a single dose of the ADC to an appropriate animal model (e.g., mice or rats) via a relevant route (typically intravenous).[5][25]

-

Collect blood samples at predetermined time points.[22]

-

Process blood to obtain plasma or serum.

-

Analyze the samples using validated bioanalytical methods to measure concentrations of total antibody, intact ADC, and free payload over time.[22][26]

-

Pharmacokinetic parameters (clearance, half-life, AUC) are calculated using appropriate software (e.g., two-compartment models).[24][25]

-

-

Tissue Distribution: In some studies, radiolabeled ADCs are used to assess distribution in various tissues, providing insight into target engagement and potential for off-target toxicity.[22]

Physicochemical Stability and Aggregation Analysis

-

Objective: To quantify the level of aggregation and fragmentation in an ADC sample, which are key indicators of its physical stability.[6][27]

-

Methodology:

-

Size-Exclusion Chromatography (SEC): This is the industry standard for assessing ADC aggregation. It separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[6][27]

-

SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, offering a more precise characterization of aggregates without relying on column calibration.[6][28]

-

Hydrophobic Interaction Chromatography (HIC): HIC is used to assess the hydrophobicity profile of the ADC and can also be used to determine the distribution of different DAR species.[27] Changes in the HIC profile can indicate instability or payload loss.

-

Conclusion

PEGylation is a cornerstone of modern ADC linker technology, providing a powerful strategy to enhance linker stability and overall drug performance.[] By incorporating PEG spacers, developers can effectively mask the hydrophobicity of potent payloads, leading to significantly improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[9][13] This translates to enhanced in vivo stability, ensuring the cytotoxic payload remains attached to the antibody in circulation and is delivered efficiently to the target. The ability to tune the length and configuration of the PEG component provides a critical tool for optimizing the therapeutic window of next-generation ADCs.[5][7] A robust analytical framework, encompassing both in vitro and in vivo stability assays, is essential for characterizing these complex molecules and selecting candidates with the highest potential for clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. dls.com [dls.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. labinsights.nl [labinsights.nl]

- 14. purepeg.com [purepeg.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 18. purepeg.com [purepeg.com]

- 20. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]

- 21. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]

- 22. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

- 26. fda.gov [fda.gov]

- 27. pharmafocusamerica.com [pharmafocusamerica.com]

- 28. biopharmaspec.com [biopharmaspec.com]

The Core Function of Self-Immolative Spacer PAB in Targeted Drug Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly within the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the precise and controlled release of potent cytotoxic agents at the tumor site is paramount. This ensures maximal efficacy while minimizing systemic toxicity. The p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone technology in achieving this conditional drug release. This in-depth technical guide elucidates the core function of the PAB spacer, its mechanism of action, and provides a summary of relevant quantitative data and detailed experimental protocols for its evaluation.

The Principle of Self-Immolation in Drug Delivery

Self-immolative linkers are sophisticated molecular constructs designed to be stable in systemic circulation but to undergo a rapid, spontaneous fragmentation cascade upon a specific triggering event within the target cell.[1] This "domino-like" series of intramolecular reactions is initiated by a single cleavage event, often enzymatic, which unmasks a reactive group that sets off a cascade of electronic rearrangements, ultimately liberating the unmodified, active drug.[1] The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[1] The PAB spacer operates via a 1,6-elimination mechanism.[2]

The PAB Spacer: Mechanism of Action

The p-aminobenzyl alcohol (PABOH) moiety is one of the most frequently employed self-immolative spacers in prodrug and ADC technology.[3] It is typically positioned between a trigger, such as an enzymatically cleavable dipeptide, and the cytotoxic payload. The drug is often connected to the benzylic position of the PAB spacer through a carbamate (B1207046), carbonate, or ether linkage.[4][5]

The sequence of events leading to drug release is as follows:

-

Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into lysosomes.[3]

-

Enzymatic Cleavage of the Trigger: Inside the lysosome, a specific enzyme, such as Cathepsin B, recognizes and cleaves the trigger moiety (e.g., a valine-citrulline dipeptide).[3] This cleavage is the crucial initiating step.

-

Unmasking the Aniline (B41778) Nitrogen: The enzymatic cleavage exposes the amino group of the p-aminobenzyl moiety.[2]

-

1,6-Elimination Cascade: The newly exposed aniline nitrogen, being a strong electron-donating group, initiates a rapid and irreversible 1,6-electronic cascade.[2][6] This results in the fragmentation of the spacer.

-

Payload Release: The fragmentation leads to the formation of aza-quinone methide and the concomitant release of the unmodified cytotoxic drug and carbon dioxide.[6][7] The highly reactive aza-quinone methide is then quenched by water.[6]

The efficiency and kinetics of this self-immolation process are critical for the therapeutic efficacy and safety profile of the ADC.[2]

Quantitative Data on PAB-Based Linker Performance

The stability of the linker in plasma and the rate of drug release upon triggering are critical parameters in ADC design. The following tables summarize available quantitative data on these aspects.

| Linker Configuration | Plasma Source | Stability Metric | Value | Reference |

| Val-Cit-PAB | Human | Plasma Stability | High (comparable to non-cleavable linkers) | [7] |

| Val-Cit-PAB | Mouse | Released Payload (%) | >24.6% (with maleimide-caproyl attachment) | [8] |

| Val-Cit-PAB | Mouse | Stability Issue | Unstable due to carboxylesterase 1c (Ces1c) activity | [9][10] |

| Glu-Val-Cit (EVC)-PAB | Mouse | Stability | Enhanced stability compared to Val-Cit-PAB | [11] |

| Exo-cleavable Linker (EEVC at exo position of PAB) | Mouse | Released Payload (%) | Low (indicating high stability) | [12][13] |

| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Linker | Mouse | In vivo Stability | Stable | [10] |

| Val-Cit-PAB | Primate | Plasma Stability | Robust | [12][13] |

Table 1: Comparative Plasma Stability of PAB-Based Linkers. The stability of ADCs with PAB linkers can vary significantly depending on the plasma species due to differing enzymatic activities.

| Linker System | Trigger | Self-Immolation Half-Life (t1/2) | Conditions | Reference |

| Nα-Boc-Lys-PAB-4-nitroaniline | Trypsin | ~40 hours (uncleaved) | 0.05 M Bistris buffer (pH 6.9) at 25 °C | [6] |

| PABA-based linkers | Enzymatic Cleavage | Faster than hemithioaminal counterparts | Not specified | [14] |

| PAB connected as an ether (PABE) to phenol | Enzymatic Cleavage | Slow, accelerated by electron-withdrawing groups on the phenol | Not specified | [15][16] |

Table 2: Drug Release Kinetics of PAB-Based Systems. The rate of self-immolation is highly dependent on the electronic properties of the system following the initial trigger.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PAB-based linkers and ADCs.

Synthesis of a Val-Cit-PAB Drug-Linker Conjugate

The synthesis of a drug-linker construct typically involves a multi-step process. The following is a generalized protocol for synthesizing a maleimide-caproyl-Val-Cit-PAB-drug conjugate:

-

Synthesis of Boc-Val-Cit-PAB-PNP:

-

Protect the amino group of valine with a Boc group.

-

Couple Boc-valine to citrulline using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Couple the resulting dipeptide to p-aminobenzyl alcohol (PABOH).

-

Activate the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate (PNP) to form the carbonate.

-

-

Drug Conjugation:

-

React the Boc-Val-Cit-PAB-PNP with the amine-containing cytotoxic drug. The PNP group acts as a leaving group to form a carbamate linkage.

-

-

Deprotection and Maleimide (B117702) Functionalization:

-

Remove the Boc protecting group from the N-terminus of the dipeptide using an acid such as trifluoroacetic acid (TFA).

-

React the deprotected dipeptide-PAB-drug with a maleimide-caproyl-NHS ester to introduce the maleimide group for antibody conjugation.

-

-

Purification:

-

Purify the final drug-linker construct using high-performance liquid chromatography (HPLC).[1]

-

Cathepsin B-Mediated Cleavage Assay

This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker and subsequent drug release.[2]

-

Materials:

-

ADC solution (e.g., 1 mg/mL in PBS)

-

Cathepsin B from human liver (or other relevant species)

-

Cleavage Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

-

Quenching Solution: Protease inhibitor cocktail

-

-

Protocol:

-

Prepare the ADC in the cleavage buffer.

-

Add Cathepsin B to the ADC solution to initiate the reaction (e.g., final enzyme concentration of 1 µM).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the reaction mixture.[2]

-

Quench the reaction by adding the protease inhibitor cocktail.[2]

-

Analyze the samples by HPLC or LC-MS to quantify the intact ADC, cleaved linker-drug intermediates, and the released payload.[1][2]

-

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.[17]

-

Materials:

-

ADC

-

Plasma (e.g., human, mouse, rat)

-

Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

-

Protocol:

-

Incubate the ADC in plasma at 37°C.

-

At specified time points, take aliquots of the plasma-ADC mixture.

-

Process the samples to either measure the average drug-to-antibody ratio (DAR) of the intact ADC or to extract and quantify the free, released payload.

-

For DAR analysis, intact ADC can be analyzed by techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[8] A decrease in DAR over time indicates linker instability.

-

For released payload analysis, the free drug is extracted from the plasma (e.g., by protein precipitation followed by solid-phase extraction) and quantified by LC-MS/MS.[8]

-

Visualizing Core Concepts

Diagrams generated using Graphviz provide clear visual representations of the key processes involved in PAB-mediated drug release.

Conclusion

The p-aminobenzyl self-immolative spacer is a critical and elegantly designed component in modern ADCs and other targeted drug delivery systems. Its ability to remain stable in circulation and then efficiently release an unmodified payload upon a specific enzymatic trigger within the target cell has been instrumental in the clinical success of several ADCs. A thorough understanding of its mechanism, coupled with rigorous quantitative evaluation of its stability and release kinetics using the detailed protocols outlined in this guide, is essential for the rational design and development of the next generation of highly effective and safe targeted cancer therapies. Careful consideration must be given to factors such as the choice of the enzymatic trigger, the nature of the payload linkage, and inter-species differences in plasma stability to optimize the therapeutic window of these promising agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. digital.wpi.edu [digital.wpi.edu]

- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 5. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Azide Group: A Locus of Bioorthogonal Reactivity for Click Chemistry Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise and efficient labeling, tracking, and modification of biomolecules.[1][2] At the heart of this chemical philosophy lies the azide (B81097) functional group, a small, bioorthogonal handle that enables robust and specific covalent bond formation in complex biological environments.[3] This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its application in bioconjugation for research and drug development.

Core Principles of Azide-Based Click Chemistry

Click chemistry refers to a class of reactions that are modular, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[2][4] The most prominent of these is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.[1][] The azide and alkyne groups are virtually absent in biological systems, making this reaction highly specific and bioorthogonal—it proceeds without interfering with native cellular processes.[6][7]

There are two primary modalities of the azide-alkyne cycloaddition used in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the rate of the cycloaddition between a terminal alkyne and an azide.[][8] It is known for its rapid kinetics and high yields.[9] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[6][10] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures without the need for a toxic metal catalyst.[6][] This makes SPAAC particularly well-suited for applications in living cells and organisms.[6][10]

Introducing the Azide Handle into Biomolecules

A prerequisite for utilizing click chemistry is the introduction of an azide or alkyne functionality into the biomolecule of interest. Several methods exist for incorporating azides:

-

Amine Modification: The most common approach involves the reaction of an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[12][13]

-

Metabolic Labeling: Cells can be cultured with azide-modified metabolic precursors, such as azido (B1232118) sugars (e.g., N-azidoacetylmannosamine, Ac₄ManNAz), which are incorporated into cellular glycans.[6][14]

-

Genetic Code Expansion: Non-canonical amino acids containing azide groups can be site-specifically incorporated into proteins during translation using an engineered aminoacyl-tRNA synthetase/tRNA pair.[15][16]

-

Enzymatic Modification: Specific enzymes can be used to attach azide-containing tags to proteins.[17]

-

Diazo Transfer: An aqueous diazo transfer protocol can be used for the facile introduction of azides into the side chains of lysine residues and at the N-terminus of enzymes.[17][18]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, considering factors like the biological environment (in vitro vs. in vivo), desired reaction speed, and potential toxicity of the catalyst. The following tables summarize key quantitative parameters for these two powerful bioconjugation techniques.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst Requirement | Copper(I) | None | [][6] |

| Typical Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | [6][8] |

| Reaction Environment | In vitro, fixed cells, cell lysates | In vitro, in vivo (live cells and organisms) | [6][19] |

| Toxicity Concerns | Potential cytotoxicity due to copper catalyst | Generally considered non-toxic and bioorthogonal | [10][19] |

| Reaction Speed | Very fast (minutes to a few hours) | Moderate to fast (can be slower than CuAAC) | [9][20] |

| Byproducts | Minimal | Minimal | [6][8] |

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| DIBO | 0.3 | One of the earlier developed cyclooctynes. | [6] |

| ALO | 0.044 | Good stability and reactivity balance. | |

| BCN | 0.5 - 1.0 | High reactivity and stability, widely used. | [10] |

| DBCO | 0.1 - 0.9 | High reactivity, commercially available with various linkers. | [6][10] |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[8]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).[8]

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water).[8]

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the protein solution: Dilute the azide-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[8] Let this stand for 1-2 minutes to allow for complex formation.[21]

-

Add the alkyne probe: Add the alkyne-functionalized fluorescent dye to the protein solution. A 2-10 fold molar excess of the dye over the protein is typically used.[8]

-

Initiate the reaction: Add the catalyst premix to the protein-dye mixture.

-

Add the reducing agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[19]

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[19]

-

Purify the conjugate: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Characterize the conjugate: Determine the degree of labeling using UV-Vis spectroscopy (if the dye has a known extinction coefficient) and confirm the conjugation by SDS-PAGE and/or mass spectrometry.[19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the metabolic labeling of cellular glycans with an azido sugar followed by fluorescent labeling via SPAAC for live-cell imaging.[6]

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[6]

-

Phosphate-buffered saline (PBS).

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).[6]

-

Hoechst 33342 or DAPI for nuclear counterstaining.

-

Imaging medium (e.g., FluoroBrite DMEM).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Dilute the Ac₄ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[6]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-25 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[6]

-

If desired, counterstain the nuclei by incubating the cells with Hoechst 33342 or DAPI in imaging medium for 10-15 minutes.

-

Wash the cells once more with imaging medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Visualizing Workflows and Mechanisms

To further clarify the processes involved in azide-based bioconjugation, the following diagrams illustrate the core mechanisms and experimental workflows.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for protein bioconjugation using click chemistry.

Applications in Drug Development and Research

The versatility and robustness of azide-based click chemistry have led to its widespread adoption in various stages of drug discovery and development, as well as in fundamental biological research.[4][22]

-

Drug Discovery and Lead Optimization: Click chemistry is used to rapidly synthesize diverse libraries of potential drug candidates by joining molecular fragments.[4]

-

Antibody-Drug Conjugates (ADCs): CuAAC and SPAAC are employed to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[21][23]

-

Live Cell Imaging and Tracking: The bioorthogonality of SPAAC allows for the fluorescent labeling and tracking of biomolecules in their native cellular environment without causing perturbation.[6][15]

-

Proteomics and Activity-Based Protein Profiling: Click chemistry enables the enrichment and identification of specific classes of enzymes or post-translationally modified proteins from complex biological samples.

-

Biomaterials and Surface Functionalization: Azide-alkyne chemistry is used to immobilize proteins, peptides, and other biomolecules onto surfaces for applications in biosensors, diagnostics, and tissue engineering.[24]

Conclusion

The azide group, through its participation in the highly efficient and bioorthogonal click chemistry reactions, has become an indispensable tool in the life sciences. The choice between the copper-catalyzed and strain-promoted versions of the azide-alkyne cycloaddition allows researchers to tailor their bioconjugation strategy to the specific demands of their experimental system, whether it be in a test tube or a living organism. As our understanding of biological processes deepens and the demand for more sophisticated molecular tools grows, the azide group is poised to remain at the forefront of innovation in bioconjugation, drug discovery, and chemical biology.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 22. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. axispharm.com [axispharm.com]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Applications of p-Nitrophenyl (PNP) Esters in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Nitrophenyl (PNP) esters are a cornerstone class of amine-reactive reagents widely employed in bioconjugation. Characterized by a carboxylic acid activated with a p-nitrophenol leaving group, they provide a robust and reliable method for covalently linking molecules to proteins, peptides, and other biomolecules. The primary mechanism involves the nucleophilic acyl substitution reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a highly stable amide bond.

This guide offers a comprehensive technical overview of PNP ester chemistry, detailing its mechanism, advantages, and limitations. It presents quantitative data comparing PNP esters to other common activated esters, provides detailed experimental protocols for their synthesis and application in protein labeling, and visualizes key chemical and logical pathways using DOT language diagrams. While often exhibiting lower reactivity than N-hydroxysuccinimide (NHS) esters, PNP esters possess superior hydrolytic stability, making them advantageous for multi-step syntheses, purification of activated intermediates, and applications requiring greater reagent robustness.[1][2][3] Their cost-effectiveness and straightforward synthesis further solidify their position as an invaluable tool in the bioconjugation toolkit, with significant applications in enzyme analysis, neoglycoprotein synthesis, and radiolabeling.[2][4][5][6][7]

Core Principles of PNP Ester Chemistry

The utility of PNP esters in bioconjugation stems from their nature as "active esters." The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic and stabilizes the resulting p-nitrophenolate anion, rendering it an excellent leaving group.[8]

Mechanism of Amine Acylation

The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a biomolecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PNP ester. This forms a transient, unstable tetrahedral intermediate, which then collapses. The more stable p-nitrophenolate is expelled as the leaving group, resulting in the formation of a stable, irreversible amide bond.[9][]

Figure 1. Mechanism of amide bond formation via PNP ester aminolysis.

Competing Hydrolysis Reaction

The primary competing reaction is the hydrolysis of the PNP ester by water, which reverts the activated ester to its original carboxylic acid and releases p-nitrophenol. This side reaction is highly pH-dependent and becomes more significant at higher pH values, where the concentration of hydroxide (B78521) ions increases.

Figure 2. Competing aminolysis and hydrolysis pathways for PNP esters.

Quantitative Data and Comparative Analysis

PNP esters are often compared to other activated esters, particularly N-hydroxysuccinimide (NHS), tetrafluorophenyl (TFP), and pentafluorophenyl (PFP) esters. The choice of reagent depends on the specific requirements of the conjugation, including desired reactivity, stability, and the hydrophobicity of the payload.

Comparison of Common Activated Esters

PNP esters offer a balance of reactivity and stability. While NHS esters are more reactive, they are also more susceptible to hydrolysis.[11] Polyfluorophenyl esters (TFP and PFP) generally exhibit greater stability than NHS esters and can be more reactive than PNP esters, though they are often more hydrophobic.[3][11]

| Feature | PNP Ester | NHS Ester | TFP Ester | PFP Ester |

| Relative Reactivity | Moderate | High[3] | High | Very High[3] |

| Hydrolytic Stability | Good[1][12] | Poor to Moderate[11] | Good[3] | Very Good[3] |

| Optimal pH for Amine Coupling | 7.5 - 8.5 | 7.2 - 8.5[] | ~8.0 - 9.0[11] | ~8.0 - 9.0[11] |

| Key Advantage | Good stability, cost-effective | High reactivity | High reactivity, good stability | High reactivity, very stable |

| Key Disadvantage | Lower reactivity than NHS/PFP | Prone to hydrolysis | More hydrophobic | More hydrophobic |

Table 1: Comparative properties of amine-reactive activated esters.

Reaction Kinetics and Efficiency

The efficiency of PNP ester reactions is influenced by factors such as pH, temperature, and the concentration of reactants. In one study comparing acylation activities, PNP esters of ¹⁸F-labelled synthons provided higher and more reproducible yields of amide products compared to their TFP-ester counterparts, a result attributed to their greater stability in solution.[12]

| Parameter | Value / Observation | Conditions / Notes | Source |

| Acylation Yield ([¹⁸F]20 + Benzylamine) | 93-100% | 9.2 mM benzylamine | [12] |

| Acylation Yield ([¹⁸F]20 + Benzylamine) | 5-13% | 0.14 mM benzylamine | [12] |

| Stability in DMSO | No hydrolysis detected over 9 hours | For [¹⁸F]PNP esters at room temperature | [5] |

| Catalytic Efficiency (kcat/KM) | 9400 s⁻¹ M⁻¹ | For antibody D2.4-catalyzed hydrolysis of a PNP-ester | [13] |

| Half-life (Hydrolysis) | Most compounds: 100-1000 hours | In water at 30°C | [14] |

Table 2: Selected quantitative data on PNP ester reactivity and stability.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a PNP ester and its subsequent use in protein labeling. These should be considered starting points and may require optimization for specific molecules.

Protocol 1: Synthesis of a p-Nitrophenyl Ester

This protocol describes a general method for activating a carboxylic acid using p-nitrophenol.

Materials:

-

Carboxylic acid of interest

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Triethylamine (B128534) (optional, as base)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and p-nitrophenol (1.1 eq) in a minimal amount of anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

If desired, add a catalytic amount of DMAP (0.05 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the carbodiimide (B86325) coupling agent (DCC or EDC, 1.1 eq) to the solution. If the carboxylic acid is a hydrochloride salt, add a base like triethylamine (1.1 eq) to neutralize it.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

-

Wash the filtrate with 1 N HCl, followed by saturated sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude PNP ester can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the pure product.[4]

Protocol 2: General Protein Labeling with a PNP Ester

This protocol outlines the steps for conjugating a PNP ester-activated molecule to a protein.

Materials:

-

Protein solution (1-10 mg/mL)

-

PNP ester-activated molecule

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.0; 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMF or DMSO

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve or buffer-exchange the protein into the chosen amine-free conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

Prepare PNP Ester Stock Solution: Immediately before use, dissolve the PNP ester-activated molecule in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Perform Conjugation:

-

Add a calculated molar excess of the PNP ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but this must be optimized for the specific protein and desired degree of labeling.[15]

-

Gently mix the reaction immediately by vortexing or pipetting.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rocking. Protect from light if the label is a fluorophore.

-

-

Purify the Conjugate:

-

Remove the unreacted PNP ester and the p-nitrophenol byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[15][16]

-

Alternatively, purify the conjugate via dialysis against the storage buffer for several hours to overnight with multiple buffer changes.

-

-

Characterize and Store:

-

Determine the protein concentration (e.g., via BCA or A280 assay) and the degree of labeling (DOL) using UV-Vis spectrophotometry if the label has a distinct absorbance.

-

Store the purified bioconjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.[17]

-

Figure 3. General experimental workflow for protein labeling with PNP esters.

Conclusion

p-Nitrophenyl esters represent a classic yet highly relevant class of reagents for bioconjugation. Their primary strength lies in their enhanced stability compared to more reactive esters like NHS, which allows for greater flexibility in experimental design, including the purification of activated intermediates.[1][2] While their reactivity is more moderate, it is sufficient for a wide range of applications, from the routine labeling of proteins with reporter molecules to the synthesis of complex neoglycoproteins and radiopharmaceuticals.[5][6][18] The simple, cost-effective synthesis and the ability to spectrophotometrically monitor the reaction progress by tracking the release of p-nitrophenol further contribute to their appeal. For researchers and drug developers, PNP esters are not merely an alternative to NHS esters but a distinct tool with a unique set of advantages, making them an indispensable component of the modern bioconjugation landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient and selective p-nitrophenyl-ester-hydrolyzing antibodies elicited by a p-nitrobenzyl phosphonate hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. glenresearch.com [glenresearch.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Hydrophilicity and Solubility in PEGylated ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is intricately linked to the physicochemical properties of their constituent components. Among these, the linker, which bridges the monoclonal antibody to the potent cytotoxic payload, plays a critical role in determining the overall success of the ADC. This in-depth technical guide explores the crucial aspects of hydrophilicity and solubility as modulated by Polyethylene Glycol (PEG)ylated linkers in ADC design. By enhancing these properties, PEGylated linkers address key challenges in ADC development, including aggregation, pharmacokinetics, and the drug-to-antibody ratio (DAR), ultimately leading to improved therapeutic outcomes.

Enhancing Hydrophilicity and Solubility with PEGylated Linkers

Hydrophobic drug payloads and linkers are a primary cause of ADC aggregation, which can lead to rapid clearance from circulation, reduced efficacy, and potential immunogenicity.[1][][3] The incorporation of hydrophilic PEG chains into the linker structure is a widely adopted strategy to counteract this hydrophobicity.[4][5][6] The ethylene (B1197577) glycol units in the PEG chain form a hydration shell around the ADC, increasing its water solubility and preventing the formation of aggregates.[][7] This enhanced solubility allows for the development of ADCs with higher DARs without compromising their stability and pharmacokinetic profile.[1][8]

The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the ADC's properties.[4][9] Studies have shown that increasing the PEG chain length generally leads to improved hydrophilicity and slower clearance rates.[4][9] Furthermore, branched or pendant PEG configurations can be more effective at shielding the hydrophobic payload, leading to further improvements in pharmacokinetics, especially for ADCs with high DARs.[9]

Quantitative Impact of PEGylated Linkers

The inclusion of PEG linkers has a quantifiable impact on various biophysical and pharmacological parameters of ADCs. The following tables summarize key quantitative data from preclinical studies, illustrating the effects of different PEG linker lengths and architectures.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker Type | PEG Length | Clearance Rate (mL/day/kg) | Half-life (t½) | Area Under the Curve (AUC) | Reference |

| Non-PEGylated | N/A | High | Shorter | Lower | [4] |

| Linear PEG | 24 units | Lower than non-PEGylated | Longer | Higher | [4][9] |

| Pendant PEG | 2 x 12 units | Low | Significantly Longer | Nearly 3-fold higher than linear PEG24 | [9] |

| Affibody-MMAE | 4 kDa | Slower than no PEG | 2.5-fold extension vs. no PEG | - | [10] |

| Affibody-MMAE | 10 kDa | Slower than 4 kDa PEG | 11.2-fold extension vs. no PEG | - | [10] |

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

| ADC Target | Cell Line | Linker | PEG Length | IC50 (ng/mL) | Reference |

| Anti-CD30 | Karpas-299 | Maleimide | No PEG | ~10 | [4] |

| Anti-CD30 | Karpas-299 | Maleimide | PEG2 | ~10 | [4] |

| Anti-CD30 | Karpas-299 | Maleimide | PEG4 | ~10 | [4] |

| Anti-CD30 | Karpas-299 | Maleimide | PEG8 | ~10 | [4] |

| Anti-CD30 | Karpas-299 | Maleimide | PEG12 | ~10 | [4] |

| Anti-CD30 | Karpas-299 | Maleimide | PEG24 | ~10 | [4] |

| ZHER2-Affibody | - | SMCC-MMAE | No PEG | - | [10] |

| ZHER2-Affibody | - | PEG-MMAE | 4 kDa | 4.5-fold reduction vs. no PEG | [10] |

| ZHER2-Affibody | - | PEG-MMAE | 10 kDa | 22-fold reduction vs. no PEG | [10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the properties of PEGylated ADC linkers. The following sections provide methodologies for key experiments.

Determination of ADC Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique to assess the relative hydrophobicity of ADCs. The retention time of the ADC on a reversed-phase column is indicative of its hydrophobicity, with more hydrophobic molecules exhibiting longer retention times.

Materials:

-

Reversed-phase HPLC column (e.g., C8 or C18)

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject a defined amount of the ADC sample onto the column.

-

Elute the ADC using a linear gradient of increasing Mobile Phase B concentration.

-

Monitor the elution profile at a wavelength of 280 nm.

-

The retention time of the main peak is used as a measure of the ADC's hydrophobicity.

Measurement of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying aggregates in ADC preparations.

Materials:

-

Size-exclusion chromatography column suitable for protein analysis

-

Mobile Phase: Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

SEC system with a UV detector

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject a known concentration of the ADC sample onto the column.

-

Elute the sample isocratically with the mobile phase.

-

Monitor the elution profile at 280 nm.

-

High molecular weight species (aggregates) will elute before the monomeric ADC peak. The percentage of aggregation can be calculated by integrating the peak areas.[11]

In Vivo Pharmacokinetic Study in a Mouse Model

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

ADC solution in a sterile, biocompatible buffer

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.[4]

-

At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.[4][12]

-

Process the blood to obtain plasma and store at -80°C until analysis.[12]

-

Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[12]

-

Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis.[4]

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell, leading to cell death. The following diagrams illustrate the general mechanism of action for ADCs targeting EGFR and HER2, as well as a typical experimental workflow for ADC development and evaluation.

References

- 1. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 3. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. purepeg.com [purepeg.com]

- 8. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Azido-PEG(4)-Val-Cit-PAB-PNP in Antibody-Drug Conjugate (ADC) Synthesis